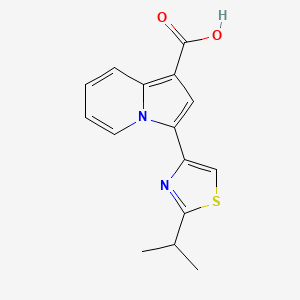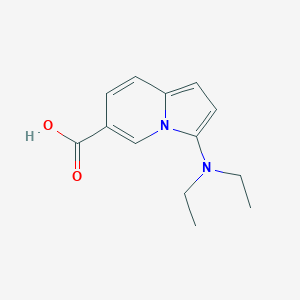![molecular formula C18H22N4O B8108975 1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-7(6H)-yl)ethanone](/img/structure/B8108975.png)
1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-7(6H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone is a complex organic compound featuring a spiro structure that integrates an imidazo[1,2-a]pyrazine core with a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone involves several steps:
Cyclization Reactions: The imidazo[1,2-a]pyrazine core can be synthesized through cyclization reactions involving appropriate precursors.
Spiro Formation: The spiro linkage with the piperidine ring is typically achieved through a series of condensation and cyclization reactions.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone is compared with similar compounds to highlight its uniqueness:
Pyrrolopyrazine Derivatives: These compounds share a similar core structure but differ in their biological activities and applications.
Imidazo[1,2-a]pyrimidines: These compounds have a similar imidazo core but differ in their reactivity and functionalization.
By understanding the synthesis, reactions, applications, and mechanisms of 1-(3-phenyl-5H-spiro[imidazo[1,2-a]pyrazine-8,4’-piperidine]-7(6H)-yl)ethanone, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
1-(3-phenylspiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine]-7-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-14(23)22-12-11-21-16(15-5-3-2-4-6-15)13-20-17(21)18(22)7-9-19-10-8-18/h2-6,13,19H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFQWLXDOXAXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN2C(=CN=C2C13CCNCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(5aR,9aS)-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepin-4-yl]-thiophen-3-ylmethanone](/img/structure/B8108894.png)
![11-(Pyrazin-2-yl)-8-oxa-2,11-diazaspiro[5.6]dodecane](/img/structure/B8108897.png)
![3-(Furan-3-ylmethyl)-3,6-diazabicyclo[3.2.1]octane](/img/structure/B8108912.png)
![6-(Pyridin-4-yl)-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8108913.png)
![2-((Octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)methyl)thiazole](/img/structure/B8108917.png)
![2-Methyl-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8108925.png)
![1-Methyl-4-(pyridin-4-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8108934.png)
![8-(Pyrazin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B8108936.png)
![N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B8108941.png)
![N-benzyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B8108953.png)
![N-(4-Fluorobenzyl)-1-Oxa-2,7-Diazaspiro[4.4]Non-2-Ene-3-Carboxamide](/img/structure/B8108960.png)
![N-(Pyridin-3-Yl)-5,6,7,8-Tetrahydro-4H-Thiazolo[4,5-D]Azepine-2-Carboxamide](/img/structure/B8108983.png)


